molecular formula C14H15N B13144911 (S)-Phenyl(M-tolyl)methanamine

(S)-Phenyl(M-tolyl)methanamine

Cat. No.: B13144911
M. Wt: 197.27 g/mol
InChI Key: OLWWNHQOJUELFD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Phenyl(M-tolyl)methanamine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with methylamine, followed by chiral resolution to obtain the (S)-enantiomer. Another method involves the asymmetric hydrogenation of imines derived from acetophenone and methylamine using chiral catalysts .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure high enantioselectivity and yield. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions

(S)-Phenyl(M-tolyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Phenyl(M-tolyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in asymmetric catalysis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of (S)-Phenyl(M-tolyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a chiral ligand, forming complexes with metal ions and facilitating asymmetric catalysis. Additionally, it can interact with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to form enantiomerically pure compounds makes it valuable in pharmaceutical and chemical research .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

(S)-(3-methylphenyl)-phenylmethanamine

InChI

InChI=1S/C14H15N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14H,15H2,1H3/t14-/m0/s1

InChI Key

OLWWNHQOJUELFD-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C2=CC=CC=C2)N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.